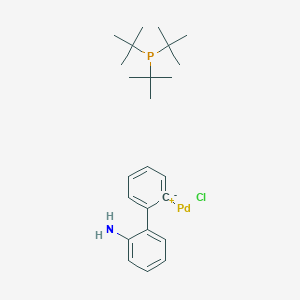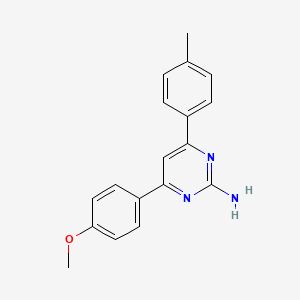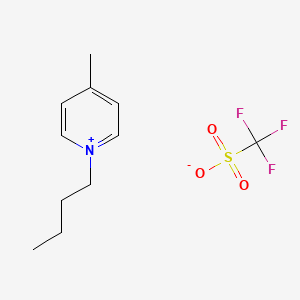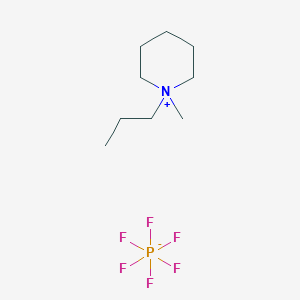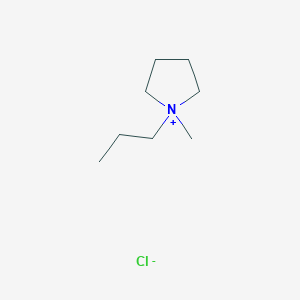
1-Methyl-1-propylpyrrolidinium chloride, 98%
Overview
Description
1-Methyl-1-propylpyrrolidinium chloride is a chemical compound with the formula C8H18N+·Cl−. The asymmetric unit of this compound consists of one crystallographically independent 1-methyl-1-propylpyrrolidinium cation and one chloride anion .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-propylpyrrolidinium chloride consists of one crystallographically independent 1-methyl-1-propylpyrrolidinium cation and one chloride anion . The molecular formula is C8H18ClN and the molecular weight is 163.69 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1-propylpyrrolidinium chloride include a molecular weight of 163.69 g/mol . Unfortunately, other specific properties like density, boiling point, and vapour pressure are not provided in the available sources.Scientific Research Applications
Crystallographic Analysis
1-Methyl-1-propylpyrrolidinium chloride's crystal structure has been extensively analyzed. In one study, it was observed to consist of independent cations and anions in its asymmetric unit, without classic hydrogen bonding (Dean, Pringle, & MacFarlane, 2008).
Ionic Liquid Applications
This compound has been used in the synthesis of various quaternary pyrrolidinium chlorides, which display diverse crystal forms and exhibit weak C–H…Cl− hydrogen bonds. These compounds have shown polymorphism, a property significant for their application in different domains (Laus et al., 2008).
Gas Hydrate Prevention
In the field of energy, 1-methyl-1-propylpyrrolidinium chloride has been studied for its hydrate inhibition effectiveness. It's shown that when combined with synergents, this compound improves thermodynamic and kinetic hydrate inhibition in gas mixtures, which is critical for flow assurance in pipelines (Qureshi et al., 2016).
Battery Technology
The compound has also been explored as an additive in battery technology. Its addition to ethylmagnesium bromide electrolyte in rechargeable Mg batteries significantly enhances performance, indicating its potential in advanced battery systems (Cho et al., 2017).
Surfactant Research
Studies have also been conducted on trisiloxane surfactants derived from 1-methyl-1-propylpyrrolidinium chloride. These surfactants exhibit excellent surface activity and are influenced by the structures of hydrophobic groups, indicating applications in various industries (Tan, Lin, & Ye, 2018).
Ionic Liquids Stability
The stability of ionic liquids containing 1-methyl-1-propylpyrrolidinium chloride has been a subject of research, with studies focusing on their thermal aging and interactions with different anions and cations, relevant for applications in batteries and other electrochemical devices (Pyschik et al., 2014).
Supercapacitors and Electrochemical Studies
The compound has been part of studies exploring its use in supercapacitors and electrochemical processes. These studies reveal insights into capacitive performance and potential applications in energy storage technologies (Li et al., 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Methyl-1-propylpyrrolidinium chloride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to form weak hydrogen bonds with biomolecules, which can influence their structural conformation and activity . The compound’s ionic nature allows it to act as a solvent or co-solvent in biochemical assays, facilitating the dissolution and stabilization of biomolecules .
Cellular Effects
The effects of 1-Methyl-1-propylpyrrolidinium chloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of ion channels and transporters, affecting ion homeostasis within cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Methyl-1-propylpyrrolidinium chloride exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . The compound’s ability to form hydrogen bonds and ionic interactions with biomolecules is crucial for its function. These interactions can result in conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-propylpyrrolidinium chloride can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-propylpyrrolidinium chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including disruptions in ion homeostasis and cellular toxicity .
Metabolic Pathways
1-Methyl-1-propylpyrrolidinium chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the breakdown and synthesis of biomolecules, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, 1-Methyl-1-propylpyrrolidinium chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s ionic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 1-Methyl-1-propylpyrrolidinium chloride is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, influencing cellular processes such as signaling and metabolism .
Properties
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.ClH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZHULDQZVHHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049314 | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528818-82-8 | |
| Record name | Pyrrolidinium, 1-methyl-1-propyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528818-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P299DFL792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
